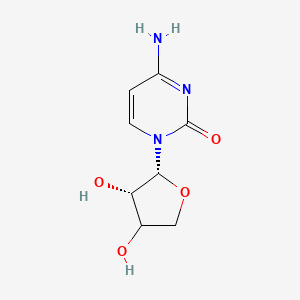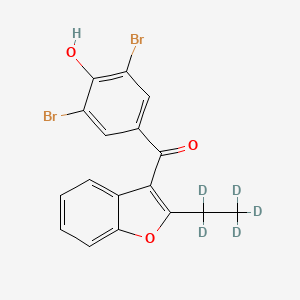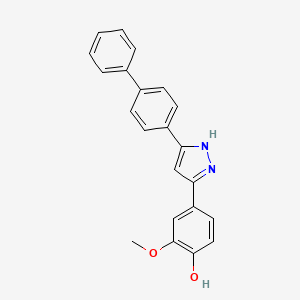![molecular formula C24H23F2N3O2 B12408083 2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protease-Activated Receptor-1 antagonist?2 is a compound that inhibits the activity of Protease-Activated Receptor-1, a G-protein-coupled receptor activated by thrombin. This receptor plays a crucial role in thrombin-mediated platelet aggregation, making it a promising target for antithrombotic therapies .
Méthodes De Préparation
The synthesis of Protease-Activated Receptor-1 antagonist?2 involves borrowing the chiral fragment of andrographolide, a natural molecule from Andrographis paniculata. The synthetic route includes several steps of chemical reactions to produce natural product/synthesis hybrids . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Protease-Activated Receptor-1 antagonist?2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Protease-Activated Receptor-1 antagonist?2 has a wide range of scientific research applications:
Mécanisme D'action
Protease-Activated Receptor-1 antagonist?2 exerts its effects by inhibiting the activity of Protease-Activated Receptor-1. This receptor is activated by thrombin, which cleaves the receptor’s extracellular domain, leading to the activation of intracellular signaling pathways. By blocking this activation, Protease-Activated Receptor-1 antagonist?2 prevents thrombin-mediated platelet aggregation and reduces the risk of thrombotic events .
Comparaison Avec Des Composés Similaires
Protease-Activated Receptor-1 antagonist?2 is unique compared to other similar compounds due to its specific mechanism of action and its ability to inhibit thrombin-mediated platelet aggregation without interfering with other thrombin functions. Similar compounds include:
Octahydrocyclopenta[c]pyridine: Another Protease-Activated Receptor-1 antagonist with high potency and moderate metabolic stability.
These compounds share similar targets but differ in their chemical structures and pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C24H23F2N3O2 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C24H23F2N3O2/c1-14-19(21-15(2)31-22(30)23(21,28)13-24(14,25)26)10-9-18-8-7-17(12-29-18)20-6-4-3-5-16(20)11-27/h3-10,12,14-15,19,21H,13,28H2,1-2H3/b10-9+/t14-,15+,19-,21-,23-/m0/s1 |
Clé InChI |
QSPXDRZNKJEHEU-KJQHQIRPSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@@H]2[C@H](OC(=O)[C@@]2(CC1(F)F)N)C)/C=C/C3=NC=C(C=C3)C4=CC=CC=C4C#N |
SMILES canonique |
CC1C(C2C(OC(=O)C2(CC1(F)F)N)C)C=CC3=NC=C(C=C3)C4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
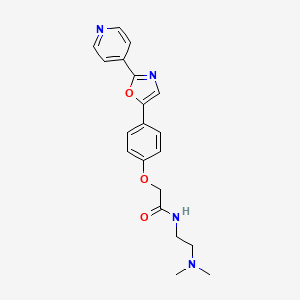

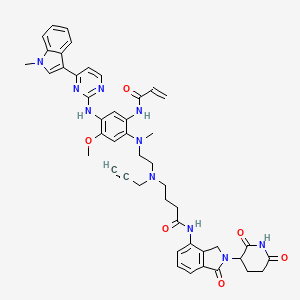
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
